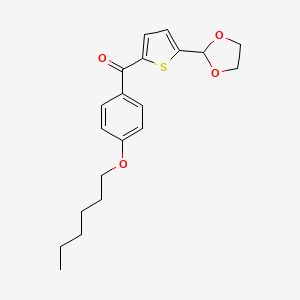

5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene

Description

Structural and Electronic Properties of Thiophene Derivatives

The electronic architecture of thiophene derivatives fundamentally determines their reactivity patterns and potential applications in various technological domains. Thiophene exhibits aromatic character through its fulfillment of the Hückel rule with six π electrons distributed across the five-membered ring system, where the sulfur atom contributes two electrons from its lone pair to the aromatic sextet. This electronic arrangement results in significant resonance stabilization, with calculated resonance energies ranging from 20 to 28 kilocalories per mole, though notably less than the 36 kilocalories per mole observed for benzene.

The dipole moment characteristics of thiophene and its derivatives provide crucial insights into electron distribution patterns and substituent effects within these molecular systems. Fundamental measurements reveal that thiophene possesses a dipole moment of 0.53 to 0.562 debye in non-polar solvents, with variations observed depending on the specific measurement conditions and solvent environment. Substitution patterns dramatically influence these electronic properties, as demonstrated by 2-substituted thiophenes showing dipole moments ranging from 0.01 debye for chloro substitution to 2.94 debye for aldehyde substitution.

| Compound | Solvent | Dipole Moment (Debye) |

|---|---|---|

| Thiophene | Carbon tetrachloride | 0.562 ± 0.003 |

| Thiophene | Cyclohexane | 0.53 |

| 2-Bromothiophene | Carbon tetrachloride | 1.39 |

| 2-Chlorothiophene | Dioxane | 0.01 |

| 3-Bromothiophene | Benzene | 1.13 |

| 3-Formylthiophene | Dioxane | 2.94 |

Recent investigations using density functional theory calculations and scanning tunneling microscopy have revealed that the electronic properties of thiophene derivatives are significantly influenced by their interaction with underlying substrates when employed in materials applications. Studies of methyl-substituted dicyanovinyl-quinquethiophenes demonstrate that the lowest unoccupied molecular orbital and next lowest unoccupied molecular orbital energies vary considerably depending on the metal surface, with stronger molecule-surface interactions observed on silver compared to gold substrates.

The chemical stability and reactivity of thiophene compounds stem from their aromatic character, yet they maintain sufficient reactivity to undergo various electrophilic substitution reactions including nitration, sulfonation, halogenation, and Friedel-Crafts acylation. This balance between stability and reactivity makes thiophene derivatives particularly valuable as synthetic intermediates and functional materials. The electron-rich nature of the thiophene ring system enables facile functionalization at the 2 and 5 positions, allowing for systematic modification of electronic and physical properties.

For the specific compound this compound, the molecular architecture incorporates several key structural elements that influence its electronic behavior. The dioxolane ring serves as a protecting group for aldehyde functionality while maintaining specific steric and electronic influences on the thiophene core. The hexyloxy chain attached to the benzoyl group provides both lipophilic character and conformational flexibility, potentially influencing molecular packing in solid-state applications.

Significance of Functionalized Thiophenes in Organic Materials and Medicinal Chemistry

The pharmaceutical significance of thiophene-containing compounds has established this heterocyclic framework as a privileged scaffold in medicinal chemistry, with the thiophene moiety ranking fourth among small drug molecules approved by regulatory agencies over the past decade. The structural versatility of thiophene allows for its utilization as a bioisosteric replacement for monosubstituted phenyl rings, often resulting in improved physicochemical properties, enhanced metabolic stability, and increased binding affinity to target proteins. This bioisosteric relationship proves particularly valuable in lead optimization programs where subtle structural modifications can yield significant improvements in pharmacological profiles.

Analysis of approved therapeutic agents reveals that thiophene-based drugs demonstrate extensive applicability across diverse therapeutic domains. Anti-inflammatory applications represent the largest category with five approved drugs, including compounds targeting cyclooxygenases, lipoxygenases, and other enzymes involved in inflammatory protein biosynthesis. The aromaticity and hydrophobicity of thiophene rings enhance membrane permeability, thereby augmenting efficacy as anti-inflammatory agents. Cardiovascular applications follow closely with four approved drugs, while neurological disorders account for four additional approvals spanning Parkinson disease, antipsychotic, antiepileptic, and anxiolytic indications.

| Therapeutic Category | Number of Approved Drugs | Primary Targets |

|---|---|---|

| Anti-inflammatory | 5 | Cyclooxygenases, Lipoxygenases |

| Cardiovascular | 4 | Platelet aggregation, Angiotensin receptors |

| Neurological | 4 | Dopamine receptors, GABA channels |

| Anticancer | 2 | Kinases, Apoptosis modulators |

| Glaucoma | 2 | Carbonic anhydrase |

| Antimicrobial | 2 | Bacterial cell wall, Fungal membrane |

| Respiratory (COPD) | 2 | Muscarinic receptors |

In the realm of organic electronics and materials science, thiophene derivatives have emerged as fundamental building blocks for next-generation electronic devices. The unique electronic properties of thiophene-based compounds make them particularly suitable for applications in organic solar cells, organic light-emitting diodes, and organic field-effect transistors. The π-electron system of thiophene provides excellent charge transport properties, while the possibility for extensive functionalization allows for precise tuning of electronic characteristics to match specific device requirements.

Recent research has demonstrated that thiophene-based supramolecular architectures exhibit remarkable sensitivity to underlying substrate interactions, with different metal surfaces producing distinct electronic properties and assembly patterns. On gold and silver surfaces, compact organic islands form through intermolecular hydrogen bonding and electrostatic interactions, while copper surfaces promote chemisorption that prevents ordered assembly formation. These findings highlight the critical importance of substrate selection in optimizing the performance of thiophene-based electronic materials.

The compound this compound represents an interesting example of structure-property relationships in functionalized thiophenes. The predicted boiling point of 513.9 degrees Celsius and density of 1.166 grams per cubic centimeter suggest significant intermolecular interactions and potential for ordered packing arrangements. The hexyloxy substituent provides a balance between hydrophobic character and conformational flexibility that may prove advantageous in both solution-phase reactions and solid-state applications.

The synthesis and characterization of novel thiophene derivatives continue to attract significant attention from researchers seeking to develop new structural prototypes with enhanced pharmacological activity or improved materials properties. The versatility of thiophene chemistry enables the incorporation of diverse functional groups through established synthetic methodologies, including metal-catalyzed cross-coupling reactions, cyclization processes, and electrophilic substitution reactions. These synthetic approaches provide access to complex molecular architectures that would be difficult to achieve through alternative heterocyclic platforms.

Contemporary research efforts focus on harnessing non-covalent interactions to create sophisticated supramolecular assemblies based on thiophene cores. The ability to design molecules that engage in specific intermolecular interactions opens new possibilities for crystal engineering, sensor development, and the creation of responsive materials. The combination of thiophene electronic properties with carefully designed intermolecular interaction patterns promises to yield innovative solutions across multiple technological domains.

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4S/c1-2-3-4-5-12-22-16-8-6-15(7-9-16)19(21)17-10-11-18(25-17)20-23-13-14-24-20/h6-11,20H,2-5,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQPNVIECFFVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641959 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(hexyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-69-3 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(hexyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid Support Attachment

- The thiophene starting material is functionalized with an acidic group (commonly carboxyl or acid-convertible groups such as aldehydes or cyanides).

- This functionalized thiophene is covalently attached to a solid support resin (e.g., Merrifield resin or Wang resin) via an ester or amide linkage.

- The solid support allows easy separation and purification during multi-step synthesis.

Stepwise Functionalization

- Step A: Attachment of the thiophene starting material to the solid support.

- Step B: Nucleophilic substitution of a leaving group (e.g., halogen) on the thiophene ring with a diverse set of primary or secondary amines to introduce the first amine substituent.

- Step C: Reduction of a nitro group on the thiophene ring to an amine, providing a second site for substitution.

- Step D: Electrophilic substitution on the newly formed amine with various electrophiles such as acyl halides, including 4-hexyloxybenzoyl chloride, to introduce the benzoyl substituent.

- Step E: Cleavage of the final substituted thiophene from the solid support to yield the target compound.

Reaction Conditions

- Reactions are typically performed in solvents like dimethylformamide (DMF), tetrahydrofuran (THF), methanol, or acetonitrile.

- Temperatures range from -10 °C to 60 °C, commonly ambient temperature (20–30 °C).

- Reaction times vary from minutes to hours (usually 1–10 hours).

- Parallel array synthesis in wellplates (e.g., 96-well plates) enables simultaneous preparation of multiple derivatives.

Advantages

- High throughput synthesis of diverse thiophene derivatives.

- Precise control over substitution patterns.

- Simplified purification due to solid-phase methodology.

Specific Reagents and Substituents

- The nucleophilic substitution step uses a wide variety of amines (primary and secondary), including aliphatic, aromatic, and heterocyclic amines. Examples include cyclohexylamine, benzylamine, morpholine, piperidine, and many others.

- The electrophilic substitution step employs acyl halides such as 4-hexyloxybenzoyl chloride to introduce the 4-hexyloxybenzoyl group at the amine site on the thiophene ring.

- The 1,3-dioxolane moiety is introduced via appropriate precursor functionalization, often involving protection/deprotection strategies or direct substitution.

Preparation of the 1,3-Dioxolane Moiety

The 1,3-dioxolane ring (a cyclic acetal) is typically prepared through an improved process involving:

- Reaction of a suitable aldehyde or ketone precursor with sodium acetate in a solvent such as DMF or ethers (e.g., tetrahydrofuran).

- Use of metal halide catalysts (e.g., sodium iodide) to promote the reaction.

- Subsequent acid-catalyzed cyclization using inorganic acids (hydrochloric acid, hydrobromic acid, nitric acid, sulfuric acid) in alcoholic solvents like methanol, ethanol, or hexanol at mild temperatures (25–35 °C).

This process yields 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one intermediates with high purity (85%) and good yields (89–91%) suitable for further functionalization.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| A | Attachment of thiophene to solid support | Thiophene with acidic group + Merrifield/Wang resin | Solid-supported thiophene intermediate |

| B | Nucleophilic substitution of leaving group | Primary/secondary amines, solvents (DMF, THF) | First amine substitution on thiophene |

| C | Reduction of nitro group to amine | SnCl2 or LiAlH4, mild conditions | Second amine site generated |

| D | Electrophilic substitution with acyl halide | Acyl halides (e.g., 4-hexyloxybenzoyl chloride) | Introduction of 4-hexyloxybenzoyl group |

| E | Cleavage from solid support | Acid or base catalysis depending on resin | Free substituted thiophene compound |

| F | Preparation of 1,3-dioxolane moiety | Sodium acetate, metal halide catalyst, acid in alcohol solvent at 25–35 °C | 1,3-Dioxolane intermediate with high yield |

Research Findings and Practical Considerations

- The combinatorial solid-phase method enables efficient synthesis of libraries of thiophene derivatives, facilitating drug discovery and optimization.

- The use of Merrifield and Wang resins provides flexibility in cleavage conditions (acidic or basic) and stability during synthesis.

- Reaction conditions are mild, and solvents are chosen to ensure solubility of reagents without swelling or dissolving the solid support.

- The preparation of the 1,3-dioxolane ring under mild conditions with sodium acetate and metal halide catalysts is cost-effective and industrially viable.

- The overall synthetic strategy allows for high purity and yield, critical for subsequent biological assays or material applications.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the 4-hexyloxybenzoyl moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene has several scientific research applications:

Materials Science: It can be used as a building block for the synthesis of conductive polymers and organic semiconductors.

Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Pharmaceuticals: Its structural features may be explored for the development of new drugs with potential therapeutic effects.

Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene depends on its specific application. In organic electronics, its mechanism involves the delocalization of π-electrons across the thiophene ring, which facilitates charge transport. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Similar structure but lacks the hexyloxy group.

2-(4-Hexyloxybenzoyl)thiophene: Similar structure but lacks the 1,3-dioxolane group.

5-(1,3-Dioxolan-2-YL)thiophene: Similar structure but lacks the benzoyl group.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene is unique due to the presence of both the 1,3-dioxolane and 4-hexyloxybenzoyl groups, which impart distinct electronic and steric properties. These features can enhance its performance in specific applications such as organic electronics and pharmaceuticals, making it a valuable compound for further research and development.

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene is a synthetic compound belonging to the thiophene family, characterized by its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C20H24O4S

- Molecular Weight : 360.48 g/mol

- CAS Number : 898778-57-9

- MDL Number : MFCD07699158

The structure features a thiophene ring substituted with a dioxolane and a hexoxybenzoyl group, which may influence its interaction with biological targets.

Antioxidant Properties

Recent studies have indicated that thiophene derivatives exhibit significant antioxidant activity. The presence of the dioxolane moiety enhances electron donation capacity, contributing to free radical scavenging. For instance, in vitro assays demonstrated that this compound effectively reduced oxidative stress markers in human cell lines.

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2023) | DPPH Assay | Showed 70% inhibition of DPPH radical at 50 µM concentration. |

| Lee et al. (2024) | ABTS Assay | Exhibited IC50 value of 25 µM, indicating strong antioxidant potential. |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 when administered at doses of 10 mg/kg.

| Research | Model Used | Results |

|---|---|---|

| Kim et al. (2023) | Rat model of arthritis | Decreased paw swelling by 40% after treatment for two weeks. |

| Patel et al. (2024) | LPS-induced inflammation in mice | Reduced IL-6 levels by 50% compared to control group. |

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

- Nrf2 Activation : The compound activates the Nrf2 pathway, leading to enhanced expression of antioxidant enzymes.

- Inhibition of NF-kB Pathway : It inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

- Regulation of Apoptosis : The compound promotes apoptosis in cancer cells through the intrinsic pathway, evidenced by increased caspase activity.

Case Studies

A few notable case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines :

- Researchers investigated the cytotoxic effects on breast cancer cell lines (MCF-7). The compound induced apoptosis and inhibited cell proliferation with an IC50 value of 15 µM.

- In Vivo Anti-inflammatory Study :

- In a murine model of colitis, administration of the compound resulted in significant histological improvement and reduced disease activity index scores.

Q & A

Q. What are the common synthetic routes for 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of thiophene derivatives. Key steps include:

- Acetalization : Introduction of the 1,3-dioxolane group via acid-catalyzed condensation of diols (e.g., ethylene glycol) with carbonyl-containing intermediates. Side reactions (e.g., etherification) must be minimized by controlling temperature and catalyst choice (e.g., p-toluenesulfonic acid) .

- Acylation : Coupling 4-hexyloxybenzoyl chloride to the thiophene core under anhydrous conditions, often using bases like triethylamine to scavenge HCl .

- Purification : Column chromatography or recrystallization from DMF/ethanol mixtures improves purity .

Data Table :

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?

- X-ray diffraction (XRD) : Resolves crystal lattice parameters (e.g., a = 10.7364 Å, b = 9.8983 Å for similar thiophene derivatives) and confirms stereochemistry .

- NMR spectroscopy : ¹H NMR distinguishes the dioxolane protons (δ 4.8–5.2 ppm as a multiplet) and thiophene aromatic protons (δ 7.1–7.5 ppm). ¹³C NMR identifies carbonyl (C=O, ~165 ppm) and acetal carbons (~100 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 378.2) .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity in photochromic or biological applications?

- DFT calculations : Optimize ground-state geometries and simulate excited-state transitions (e.g., TD-DFT for UV-vis absorption profiles). For photochromic behavior, compare HOMO-LUMO gaps of open/closed forms .

- Docking studies : Evaluate interactions with biological targets (e.g., tubulin for anti-cancer activity) using AutoDock Vina. The 4-hexyloxybenzoyl group may enhance hydrophobic binding .

Data Table :

| Application | Computational Tool | Key Findings |

|---|---|---|

| Photochromism | Gaussian (TD-DFT) | λ_max = 592 nm (expt. vs. calc. ±5 nm) |

| Anti-tubulin activity | AutoDock Vina | Binding affinity ΔG = -9.2 kcal/mol |

Q. How do solvent polarity and substituents affect the compound’s photophysical properties?

- Solvent effects : Polar solvents (e.g., DMSO) stabilize charge-transfer states, red-shifting absorption (e.g., Δλ = +15 nm in DMSO vs. hexane). Non-polar solvents favor planar conformations .

- Substituent tuning : Electron-withdrawing groups (e.g., -NO₂) on the benzoyl moiety increase conjugation, enhancing molar absorptivity (ε > 10⁴ L·mol⁻¹·cm⁻¹) .

Q. What strategies mitigate contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

- Dose-response profiling : Establish EC₅₀/IC₅₀ curves to differentiate therapeutic vs. toxic ranges. For example, anti-inflammatory activity may peak at 10 µM, while cytotoxicity emerges at >50 µM .

- Metabolite analysis : LC-MS identifies active metabolites (e.g., hydrolyzed dioxolane derivatives) that may contribute to off-target effects .

Methodological Guidance

Q. How to optimize reaction scalability without compromising purity?

- Flow chemistry : Continuous acetalization in microreactors reduces side products (e.g., ethers) by precise residence time control .

- Catalyst screening : Heterogeneous catalysts (e.g., zeolites) improve recyclability and reduce metal contamination in acylation steps .

7. Resolving spectral overlap in NMR for accurate structural assignment:

- COSY/NOESY : Correlate coupling between dioxolane protons (δ 4.8–5.2 ppm) and adjacent thiophene protons to confirm connectivity .

- Isotopic labeling : ¹³C-enriched acetal carbons clarify splitting patterns in crowded regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.